![molecular formula C18H15NO B182668 4-[2-(2-Methoxyphenyl)ethenyl]quinoline CAS No. 2859-57-6](/img/structure/B182668.png)
4-[2-(2-Methoxyphenyl)ethenyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Methoxyphenyl)ethenyl]quinoline, also known as MEQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 4-[2-(2-Methoxyphenyl)ethenyl]quinoline has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to its anti-cancer properties.
生化和生理效应
4-[2-(2-Methoxyphenyl)ethenyl]quinoline has been shown to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the progression of cancer.
实验室实验的优点和局限性
One of the main advantages of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline is its selectivity for certain metal ions, which makes it a useful tool for detecting metal ions in biological samples. In addition, its potential as an anti-cancer agent makes it a promising candidate for further development as a cancer treatment.
However, there are also limitations to the use of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline. One area of focus is the development of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline-based fluorescent probes for the detection of metal ions in biological samples. Another area of focus is the development of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline derivatives with improved solubility and bioavailability for use as anti-cancer agents. Finally, further studies are needed to fully understand the mechanism of action of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline and its potential applications in other areas of scientific research.
Conclusion
4-[2-(2-Methoxyphenyl)ethenyl]quinoline is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its selectivity for certain metal ions and potential as an anti-cancer agent make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
4-[2-(2-Methoxyphenyl)ethenyl]quinoline can be synthesized through a reaction between 2-methoxybenzaldehyde and 4-chloroquinoline in the presence of a base. The reaction yields 4-[2-(2-Methoxyphenyl)ethenyl]quinoline as a yellow powder with a melting point of 98-100°C. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.
科学研究应用
4-[2-(2-Methoxyphenyl)ethenyl]quinoline has been studied for its potential applications in various areas of scientific research. One of the most promising areas is its use as a fluorescent probe for the detection of metal ions. 4-[2-(2-Methoxyphenyl)ethenyl]quinoline can selectively bind to certain metal ions such as copper and zinc, resulting in a change in its fluorescence properties. This makes it a useful tool for detecting metal ions in biological samples.
In addition, 4-[2-(2-Methoxyphenyl)ethenyl]quinoline has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.
属性
CAS 编号 |
2859-57-6 |
|---|---|
产品名称 |
4-[2-(2-Methoxyphenyl)ethenyl]quinoline |
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC 名称 |
4-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-18-9-5-2-6-15(18)11-10-14-12-13-19-17-8-4-3-7-16(14)17/h2-13H,1H3/b11-10+ |
InChI 键 |
TVEQIKQZPDKQKV-ZHACJKMWSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
COC1=CC=CC=C1C=CC2=CC=NC3=CC=CC=C23 |
规范 SMILES |
COC1=CC=CC=C1C=CC2=CC=NC3=CC=CC=C23 |
其他 CAS 编号 |
2859-57-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



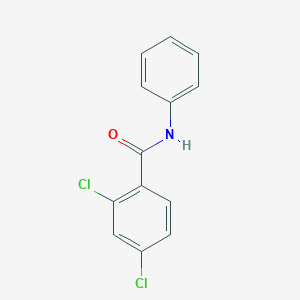

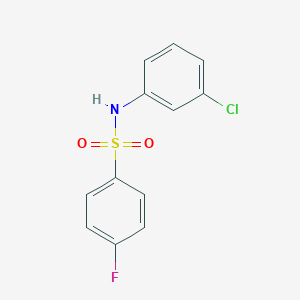


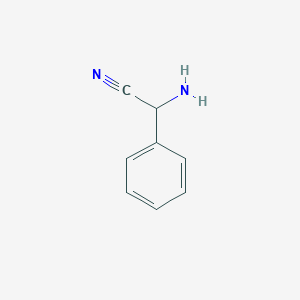

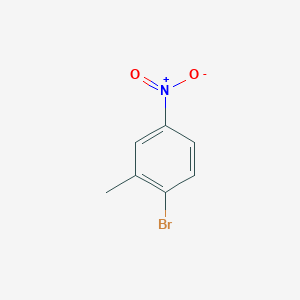


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)
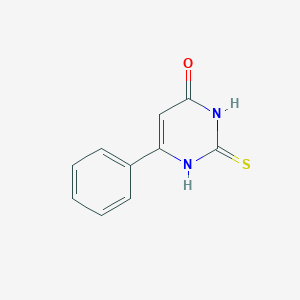

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)